molecular formula C13H20FN B3341778 3-Fluoro-N-n-hexylbenzylamine CAS No. 1042511-87-4

3-Fluoro-N-n-hexylbenzylamine

Cat. No.: B3341778
CAS No.: 1042511-87-4
M. Wt: 209.3 g/mol
InChI Key: QCNCLXYBNIXJCN-UHFFFAOYSA-N
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Description

3-Fluoro-N-n-hexylbenzylamine is an organic compound characterized by the presence of a fluorine atom attached to a benzylamine structure, with an n-hexyl group substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-n-hexylbenzylamine typically involves the reaction of benzylamine with a fluorinating agent in the presence of an n-hexyl group. One common method involves the use of fluorobenzene as the fluorinating agent, which reacts with benzylamine under controlled conditions to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced fluorination techniques and continuous flow reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-n-hexylbenzylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and various halogenating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-benzyl alcohols, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

3-Fluoro-N-n-hexylbenzylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-n-hexylbenzylamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The n-hexyl group contributes to its hydrophobicity, influencing its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-n-hexylbenzylamine: Unique due to its specific substitution pattern and combination of functional groups.

    N-Fluorobenzenesulfonimide: Another fluorinated compound with different applications and properties.

    N-Fluoro-3-ethyl-3-methyldioxobenzothiazinone: Used in different contexts, highlighting the diversity of fluorinated compounds.

Uniqueness

This compound stands out due to its specific combination of a fluorine atom, benzylamine structure, and n-hexyl group, which confer unique chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-2-3-4-5-9-15-11-12-7-6-8-13(14)10-12/h6-8,10,15H,2-5,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNCLXYBNIXJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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